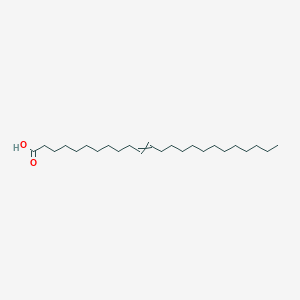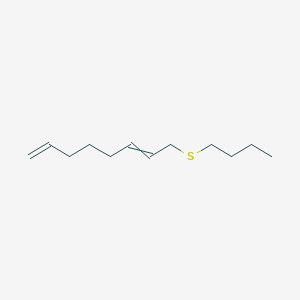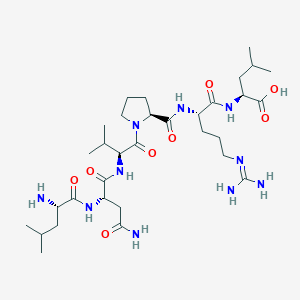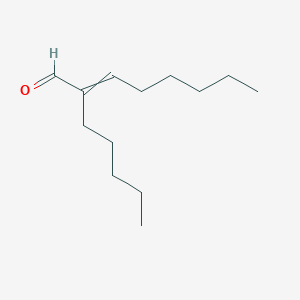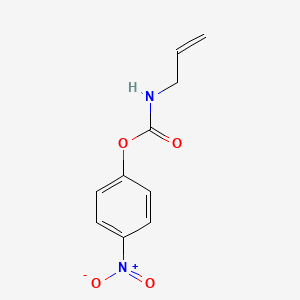
4-Nitrophenyl prop-2-en-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl prop-2-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-ylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl prop-2-en-1-ylcarbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl prop-2-en-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl prop-2-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use as a drug intermediate in the synthesis of pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl prop-2-en-1-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The carbamate group can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl chloroformate: Used as a reagent in the synthesis of carbamates.
4-Nitrophenyl cyclopropylcarbamate: Used in the synthesis of pharmaceuticals like lenvatinib.
4-Nitrophenyl benzylcarbamate: Used as a protecting group in organic synthesis.
Uniqueness
4-Nitrophenyl prop-2-en-1-ylcarbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.
Propriétés
Numéro CAS |
173218-87-6 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-prop-2-enylcarbamate |
InChI |
InChI=1S/C10H10N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h2-6H,1,7H2,(H,11,13) |
Clé InChI |
CCHZFLWNVJQQKJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


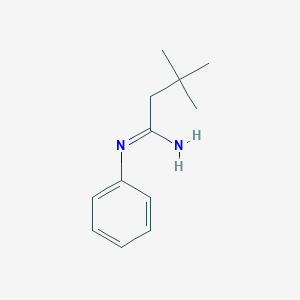
![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
methanone](/img/structure/B14264271.png)
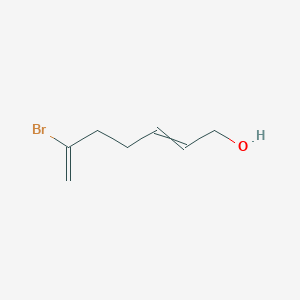
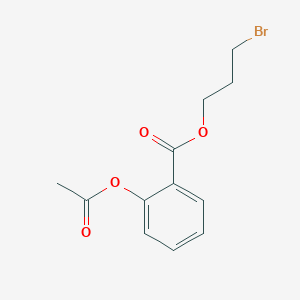
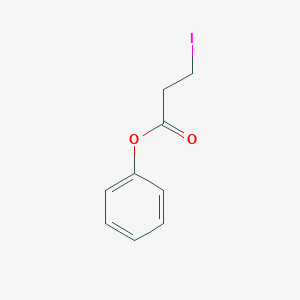
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
